3-Phenyl-4-hydroxyacetophenone
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Overview
Description
1-(6-Hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one is an organic compound characterized by a biphenyl structure with a hydroxy group at the 6-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one typically involves the coupling of biphenyl derivatives with appropriate reagents. One common method is the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride) . The reaction conditions often include the use of solvents like dioxane and catalysts such as perchloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(6-Hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly as an EGFR tyrosine kinase allosteric inhibitor.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit EGFR tyrosine kinase activity by binding to an allosterically sensitive pocket proximal to the ATP-binding site . This binding disrupts the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
- 1-(4-Hydroxyphenyl)ethan-1-one
- 1-(6-Hydroxy-2-naphthyl)ethan-1-one
- 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one
Comparison: 1-(6-Hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one is unique due to its biphenyl structure, which provides enhanced stability and potential for diverse chemical modifications compared to simpler phenyl or naphthyl derivatives . Its ability to act as an allosteric inhibitor of EGFR tyrosine kinase also sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H12O2 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(4-hydroxy-3-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H12O2/c1-10(15)12-7-8-14(16)13(9-12)11-5-3-2-4-6-11/h2-9,16H,1H3 |
InChI Key |
AMFTZOWKUIPGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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